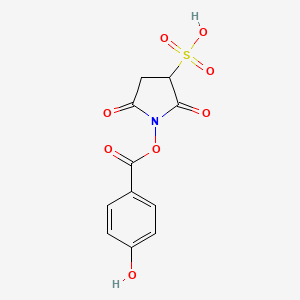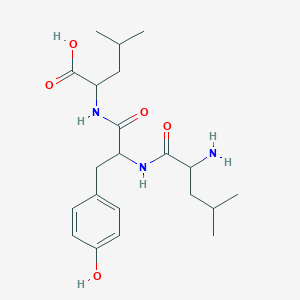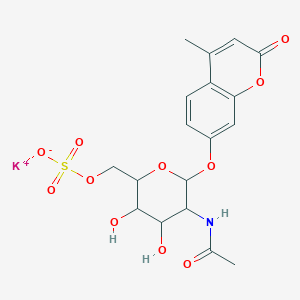![molecular formula C21H25ClN2O6S B12108149 (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Méthoxyphényl)méthyl (6R,7R)-3-(chlorométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate est un composé organique complexe avec une structure bicyclique unique. Ce composé présente un intérêt majeur dans les domaines de la chimie médicinale et des produits pharmaceutiques en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4-Méthoxyphényl)méthyl (6R,7R)-3-(chlorométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés incluent :
Formation du noyau bicyclique : Ceci est réalisé par une série de réactions de cyclisation.
Introduction du groupe chlorométhyle : Cette étape implique une chlorométhylation dans des conditions contrôlées.
Attachement du groupe (4-Méthoxyphényl)méthyle : Ceci est généralement effectué par une réaction de substitution nucléophile.
Étapes de protection et de déprotection : Celles-ci sont nécessaires pour assurer la stabilité des intermédiaires réactifs pendant la synthèse.
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et le recyclage des solvants et des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
(4-Méthoxyphényl)méthyl (6R,7R)-3-(chlorométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Cela peut conduire à la formation de dérivés plus oxydés.
Réduction : Cela peut entraîner la formation d'analogues réduits.
Substitution : Le groupe chlorométhyle peut être substitué par d'autres nucléophiles pour former une variété de dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent produire une large gamme de dérivés fonctionnalisés.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux dans la synthèse organique.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines et les acides nucléiques. Il peut servir de sonde pour étudier les voies biochimiques et les mécanismes.
Médecine
En médecine, (4-Méthoxyphényl)méthyl (6R,7R)-3-(chlorométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate est exploré pour ses effets thérapeutiques potentiels. Il peut présenter des activités antibactériennes, antivirales ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits pharmaceutiques, de produits agrochimiques et de produits chimiques spécialisés. Sa polyvalence et sa réactivité en font un élément précieux dans divers procédés de fabrication.
Mécanisme d'action
Le mécanisme d'action du (4-Méthoxyphényl)méthyl (6R,7R)-3-(chlorométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is explored for its potential therapeutic effects. It may exhibit antibacterial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-Méthoxyphényl)méthyl (6R,7R)-3-(hydroxyméthyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate
- (4-Méthoxyphényl)méthyl (6R,7R)-3-(bromométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate
Unicité
L'unicité du (4-Méthoxyphényl)méthyl (6R,7R)-3-(chlorométhyl)-7-[(2-méthylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate réside dans son motif de substitution spécifique et la présence du groupe chlorométhyle
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl 3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-21(2,3)30-20(27)23-15-17(25)24-16(13(9-22)11-31-18(15)24)19(26)29-10-12-5-7-14(28-4)8-6-12/h5-8,15,18H,9-11H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMCLYHFAGBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)






![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)





![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
